2-Chloro-3-methyl-1-benzothiophene
Description
2-Chloro-3-methyl-1-benzothiophene is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a chlorine atom at the 2-position and a methyl group at the 3-position. Its molecular formula is C₉H₇ClS, with a molecular weight of 182.67 g/mol.
Properties
CAS No. |
50288-76-1 |
|---|---|
Molecular Formula |
C9H7ClS |
Molecular Weight |
182.67 g/mol |
IUPAC Name |
2-chloro-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7ClS/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3 |
InChI Key |
ZJVIZYHPXKIOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)Cl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Chemical Properties
2-Chloro-3-methyl-1-benzothiophene can be synthesized through several methods, including chloromethylation of thiophene derivatives. For instance, chloromethylation reactions using ionic liquids have shown promise in producing high yields of thiophene derivatives, which can be further modified to yield this compound .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. In particular, studies have shown that benzothiophene derivatives, including this compound, can inhibit the growth of various bacterial strains. For example, in one study, a related compound exhibited complete inhibition of Staphylococcus aureus at concentrations as low as 19 parts per million . This suggests the potential for developing new antibacterial agents based on this scaffold.
Anticancer Potential
Research indicates that this compound may possess anticancer properties. Compounds in the benzothiophene class have been investigated for their ability to induce apoptosis in cancer cells. For instance, derivatives have been shown to target specific kinases involved in cancer progression, leading to the development of inhibitors for proteins such as LIMK1 and PIM kinases . The mechanism involves disrupting actin polymerization, which is crucial for cancer cell metastasis.
Agricultural Applications
In agriculture, benzothiophene derivatives are being explored for their potential as fungicides and insecticides. The chlorinated variants have shown efficacy against various pests and pathogens affecting crops. For example, formulations containing benzothiophenes have been effective in controlling Alternaria solani, the pathogen responsible for early blight in tomatoes . This highlights their utility in integrated pest management strategies.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of key metabolic pathways |
Table 2: Agricultural Efficacy
| Application Type | Target Organism | Concentration Used | Effectiveness |
|---|---|---|---|
| Fungicide | Alternaria solani | 0.04% | Substantial control noted |
| Insecticide | Pea aphids | 0.1% | Complete mortality observed |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple strains of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against resistant strains .
Case Study 2: Anticancer Activity
A series of derivatives based on benzothiophenes were evaluated for their anticancer properties through high-throughput screening. Compounds that incorporated the benzothiophene scaffold showed promising results against LIMK1 and PIM kinase targets, leading to further development into lead candidates for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 2-Chloro-3-methyl-1-benzothiophene and structurally related compounds from the evidence:
Key Observations:
Structural Complexity and Size :
- The target compound is smaller and simpler than the cyclopentene-containing thiophene in (C₁₅H₁₄Cl₂S₂ ), which may enhance its suitability for reactions requiring steric accessibility. The larger compound in , however, could exhibit enhanced lipid solubility for applications in hydrophobic environments .
Functional Group Influence: Unlike the amino and ester groups in ’s compound (C₁₀H₉NO₂S), this compound lacks strong hydrogen-bonding capabilities. This difference would impact solubility (e.g., the amino-ester derivative is more water-soluble) and reactivity (e.g., nucleophilic substitution vs. amide coupling) .
Electronic Effects: The chlorine atom in the target compound is electron-withdrawing, while the methyl group is electron-donating. This contrast may create unique electronic environments for electrophilic aromatic substitution compared to the electron-rich amino group in ’s derivative .
Crystallography and Aggregation: Hydrogen bonding, as discussed in , governs molecular packing in crystals. The target compound’s lack of H-bond donors suggests weaker intermolecular forces (e.g., van der Waals, halogen interactions) compared to the H-bond-rich amino-ester compound, which could form stable crystalline networks .
The target compound’s simpler structure may allow higher purity yields with standard techniques like column chromatography .
Q & A
Q. What are the standard synthetic routes for 2-Chloro-3-methyl-1-benzothiophene, and how are intermediates characterized?
- Methodological Answer : A common synthetic approach involves the reaction of substituted benzothiophene precursors with chlorinating agents under controlled conditions. For example, 3-chloro-1-benzothiophene-2-carbonyl chloride (a key intermediate) is synthesized via refluxing with dry acetone and subsequent purification by recrystallization (methanol). Characterization includes FT-IR for functional groups (e.g., C=O at 1650 cm⁻¹, C-Cl at 1080 cm⁻¹), multinuclear NMR (¹H and ¹³C in DMSO-d₆), and mass spectrometry (MALDI-TOF) to confirm molecular weight. Elemental analysis (C, H, N, S) ensures purity .
Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?
- Methodological Answer : Infrared spectroscopy identifies key functional groups (e.g., C-S-C stretching at 688 cm⁻¹), while ¹H-NMR resolves aromatic proton environments (δ 7.60–8.19 ppm for Ar-H) and methyl groups (δ 2.55 ppm). ¹³C-NMR confirms carbonyl carbons (δ 161–197 ppm) and aromatic systems. High-resolution mass spectrometry (HRMS) provides exact mass validation, and thin-layer chromatography (TLC) monitors reaction progress. Cross-referencing experimental data with computational predictions (e.g., DFT) enhances reliability .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as a versatile intermediate for synthesizing pharmacologically active molecules (e.g., antimicrobial agents) and functionalized polymers. Its chlorine and methyl substituents enable regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. In medicinal chemistry, it is used to design inhibitors targeting bacterial enzymes via structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions for this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths, angles, and torsion angles. For example, SHELX software refines crystallographic data to resolve discrepancies between computational models (e.g., DFT-optimized geometries) and experimental observations. Hydrogen bonding (e.g., C–H···Cl interactions) and π-stacking patterns are analyzed using Mercury or Olex2 to validate supramolecular assembly .
Q. What experimental strategies mitigate side reactions during the synthesis of halogenated benzothiophenes?
- Methodological Answer : Side reactions (e.g., over-chlorination or demethylation) are minimized by controlling reaction stoichiometry, temperature, and solvent polarity. For instance, using a base (e.g., Na₂CO₃) to neutralize HCl byproducts during acyl chloride formation prevents acid-catalyzed degradation. Column chromatography (silica gel, 60–120 mesh) with gradient elution isolates pure products, while kinetic studies (e.g., in situ IR monitoring) optimize reaction timelines .
Q. How do hydrogen-bonding networks influence the solid-state properties of this compound crystals?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., N–H···O=C) into discrete (D), chains (C), or rings (R). These networks affect melting points, solubility, and mechanical stability. For example, strong intermolecular C=O···H–N interactions in carboxamide derivatives enhance thermal stability (m.p. >200°C) and crystallinity, as confirmed by differential scanning calorimetry (DSC) .
Q. What are the challenges in interpreting conflicting bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from strain-specific resistance or assay conditions (e.g., broth microdilution vs. agar diffusion). Statistical validation (e.g., ANOVA) and dose-response curves (IC₅₀) clarify potency trends. Parallel molecular docking (e.g., AutoDock Vina) identifies binding affinities to bacterial targets (e.g., DNA gyrase), reconciling biochemical and computational data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
